An In-depth Technical Guide to 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)
An In-depth Technical Guide to 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-(3-Benzoylphenyl)propionitrile, a key intermediate in the pharmaceutical industry. The information is curated for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Chemical Identity and Physicochemical Properties
2-(3-Benzoylphenyl)propionitrile, also known by synonyms such as Ketoprofen Nitrile and 3-(1-Cyanoethyl)benzophenone, is a significant organic compound primarily recognized as a precursor in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical structure features a benzoyl group and a propionitrile (B127096) substituent on a benzene (B151609) ring.
Table 1: Physicochemical Properties of 2-(3-Benzoylphenyl)propionitrile
| Property | Value | Reference(s) |
| CAS Number | 42872-30-0 | [1] |
| Molecular Formula | C₁₆H₁₃NO | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 47-53 °C | [1] |
| Boiling Point | 400.8 ± 28.0 °C (Predicted) | |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| InChI Key | RGYOCHMZSLUCNP-UHFFFAOYSA-N | [4] |
| SMILES | CC(C#N)c1cccc(c1)C(=O)c2ccccc2 | [1] |
Spectroscopic and Analytical Data
The structural elucidation of 2-(3-Benzoylphenyl)propionitrile is supported by various spectroscopic techniques. While detailed spectra are proprietary to chemical suppliers, the expected characteristic signals are summarized below.
Table 2: Spectroscopic Data for 2-(3-Benzoylphenyl)propionitrile
| Technique | Data and Interpretation | Reference(s) |
| ¹H NMR | Spectral data is available, typically run at 400 MHz in CDCl₃. Expected signals would include aromatic protons, a quartet for the methine proton, and a doublet for the methyl protons. | [4] |
| ¹³C NMR | Spectral data is available. Expected signals would include those for the nitrile carbon, carbonyl carbon, aromatic carbons, methine carbon, and methyl carbon. | [4] |
| Infrared (IR) | The IR spectrum would show characteristic absorption bands for the nitrile (C≡N) stretch, the carbonyl (C=O) stretch of the ketone, and C-H stretches of the aromatic and aliphatic portions of the molecule. | [5] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Reactivity
The synthesis of 2-(3-Benzoylphenyl)propionitrile is a critical step in the industrial production of Ketoprofen. Several synthetic routes have been reported, often involving a Friedel-Crafts reaction as a key step.
Synthesis via Friedel-Crafts Acylation
One common method involves the Friedel-Crafts acylation of a suitable aromatic substrate with a benzoyl derivative. A plausible pathway starts from 3-(1-cyanoethyl)benzoyl chloride and benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6]
Caption: Friedel-Crafts acylation route to 2-(3-Benzoylphenyl)propionitrile.
Multi-step Synthesis from m-Toluic Acid
Another reported synthesis starts from m-toluic acid and proceeds through several steps including chlorination, another Friedel-Crafts reaction, halogenation, cyanation, and α-monomethylation to yield the final product.[7]
Reactivity: Hydrolysis to Ketoprofen
The primary chemical utility of 2-(3-Benzoylphenyl)propionitrile lies in its role as a direct precursor to Ketoprofen. This transformation is achieved through the hydrolysis of the nitrile functional group to a carboxylic acid.
Caption: Role of 2-(3-Benzoylphenyl)propionitrile as an intermediate.
Experimental Protocols
Detailed experimental procedures are often proprietary. However, based on available literature, the following outlines a general protocol for the hydrolysis of 2-(3-Benzoylphenyl)propionitrile to Ketoprofen.
Alkaline Hydrolysis of 2-(3-Benzoylphenyl)propionitrile
This protocol describes the conversion of the nitrile to the corresponding carboxylic acid, Ketoprofen.
Materials:
-
2-(3-Benzoylphenyl)propionitrile
-
Methanol
-
Water
-
Potassium Hydroxide (B78521) (KOH)
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Dissolve 2-(3-Benzoylphenyl)propionitrile in a 1:1 mixture of methanol and water.[8]
-
Add potassium hydroxide (KOH) to the solution while stirring.[8]
-
Heat the mixture to reflux (approximately 75°C) and maintain for several hours (e.g., 24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]
-
After cooling, evaporate the methanol from the reaction mixture.[8]
-
Dilute the remaining aqueous residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.[8]
-
Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2 to precipitate the crude Ketoprofen.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene (B28343) and petroleum ether).
Applications in Drug Development
The principal application of 2-(3-Benzoylphenyl)propionitrile is its function as a key intermediate in the synthesis of Ketoprofen.[1] Ketoprofen is a potent NSAID used for its analgesic, anti-inflammatory, and antipyretic properties in the management of arthritis and other painful conditions. The purity and yield of 2-(3-Benzoylphenyl)propionitrile directly impact the quality and cost-effectiveness of Ketoprofen production.
Furthermore, this compound is also utilized in scientific research as a substrate to study the enantioselectivity of enzymes like nitrile hydratase from Rhodococcus equi. This research is valuable for developing biocatalytic methods in pharmaceutical manufacturing.
Safety and Handling
2-(3-Benzoylphenyl)propionitrile should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a combustible solid. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. 2-(3-Benzoylphenyl)propionitrile 95 42872-30-0 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-(3-Benzoylphenyl)propionitrile(42872-30-0) 13C NMR spectrum [chemicalbook.com]
- 5. 2-(3-Benzoylphenyl)propionitrile(42872-30-0) IR2 spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid - Google Patents [patents.google.com]
